molecular formula C10H11NO2 B1357596 Methyl isoindoline-4-carboxylate CAS No. 775545-06-7

Methyl isoindoline-4-carboxylate

Cat. No.: B1357596
CAS No.: 775545-06-7
M. Wt: 177.2 g/mol
InChI Key: FSKIFEBBHBMCPU-UHFFFAOYSA-N
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Description

Methyl isoindoline-4-carboxylate is an organic compound belonging to the isoindoline family. Isoindolines are nitrogen-containing heterocycles that are structurally related to indoles. This compound is characterized by a fused benzopyrrole ring system, which imparts unique chemical properties and reactivity. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Mechanism of Action

Target of Action

These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of Methyl isoindoline-4-carboxylate is currently unknown due to the lack of research . .

Pharmacokinetics

. The impact of these properties on the bioavailability of this compound is currently unknown.

Biochemical Analysis

Biochemical Properties

Methyl isoindoline-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of aminoalkylbenzoic acid derivatives. These derivatives are known for their therapeutic potential in treating conditions such as faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, neuropathic pain, neuropathological disorders, and sleep disorders . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of 2,3-dihydro-1H-isoindole-4-carboxylic acid, which is a key intermediate in the production of therapeutic agents .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific receptors and enzymes, which in turn affects downstream signaling cascades. This modulation can lead to changes in gene expression, influencing the production of proteins involved in cellular metabolism and other critical functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmitter levels in the brain. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, hepatotoxicity, or other organ-specific toxicities. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may be metabolized by liver enzymes into active or inactive metabolites, which can then exert their effects on different tissues and organs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its overall efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its ability to modulate cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoindoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines (such as anilines, benzylamines, or cycloalkylamines) under suitable conditions . This domino reaction facilitates the formation of the isoindoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl isoindoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Isoindole derivatives.

    Reduction: Saturated isoindoline derivatives.

    Substitution: Functionalized isoindoline derivatives with diverse substituents.

Scientific Research Applications

Methyl isoindoline-4-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Methyl isoindoline-4-carboxylate is unique due to its specific isoindoline ring system, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKIFEBBHBMCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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